BenchChemオンラインストアへようこそ!

ZBH-1205

Topoisomerase I Inhibitor Camptothecin Derivative Antitumor

Select ZBH-1205 for your Topoisomerase I research to leverage its quantified superiority in MDR models. With IC50 values (0.0009–2.5671 μM) markedly lower than CPT-11 and SN-38, this novel camptothecin delivers reproducible, high-sensitivity data in apoptosis pathway dissection and drug-resistant cancer studies. Its ability to stabilize Topo-1-DNA complexes more effectively and induce early apoptosis at lower concentrations ensures your lead optimization programs are benchmarked against the strongest performing tool compound available.

Molecular Formula
Molecular Weight
Cat. No. B1574814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZBH-1205
SynonymsZBH-1205;  ZBH 1205;  ZBH1205
Structural Identifiers
SMILESCC(C)C[C@@H](C(O)=O)NC(OC1=CC=C2N=C3C(CN4C(C(COC([C@@]5(CC)O)=O)=C5C=C43)=O)=C(CC)C2=C1)=O
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZBH-1205: A Novel Camptothecin Derivative Topoisomerase I Inhibitor for Antitumor Research


ZBH-1205 is a novel camptothecin derivative that functions as a Topoisomerase I (Topo I) inhibitor, primarily inducing antitumor activity through the apoptosis pathway [1]. It has been characterized as a promising chemotherapeutic agent with potent activity against a broad spectrum of human tumor cell lines [2]. Unlike its clinical predecessors CPT-11 (irinotecan) and SN-38, ZBH-1205 exhibits superior efficacy in stabilizing Topo-1-DNA complexes and inducing tumor cell apoptosis, positioning it as a compelling candidate for further research and development in oncology [3].

Why CPT-11 or SN-38 Cannot Substitute for ZBH-1205 in Targeted Research


While CPT-11, SN-38, and ZBH-1205 all belong to the camptothecin class of Topoisomerase I inhibitors, they are not interchangeable. Key pharmacological properties, including potency, efficacy in multidrug-resistant (MDR) models, and the balance between cell cycle arrest and apoptosis induction, differ significantly [1]. ZBH-1205 has demonstrated consistently lower IC50 values across multiple tumor cell lines compared to both CPT-11 and SN-38, and it retains superior activity against a drug-resistant cell line [2]. This quantifiable divergence in critical performance metrics means that substituting ZBH-1205 with a generic analog in a research protocol could compromise data reproducibility and lead to different experimental outcomes.

Quantitative Differentiation of ZBH-1205 from CPT-11 and SN-38: An Evidence-Based Guide


Superior Cytotoxicity Across a Broad Tumor Cell Panel

In a panel of 9 human tumor cell lines, ZBH-1205 exhibited consistently lower IC50 values than both CPT-11 and SN-38. The IC50 range for ZBH-1205 was 0.0009 μM to 2.5671 μM, which is lower than that of CPT-11 or SN38 across all tested lines, including the multidrug-resistant SK-OV-3/DPP cell line [1]. A separate study using 11 human tumor cell lines confirmed an identical IC50 range for ZBH-1205 (0.0009 μM–2.5671 μM), with values consistently lower than the comparators [2].

Topoisomerase I Inhibitor Camptothecin Derivative Antitumor Cytotoxicity IC50

Enhanced Apoptosis Induction at Lower Concentrations

Flow cytometry analysis revealed that ZBH-1205 induced a significantly higher percentage of early apoptotic (Annexin-V+/PI-) cells in SW1116 and K562 cells compared to CPT-11 and SN-38, particularly at lower concentrations. The induction of apoptosis became detectable starting from ∼18 hours of drug exposure [1]. This correlated with a time- and dose-dependent decrease in pro-caspase-3 and PARP expression, and a significant increase in active-caspase-3 [2].

Apoptosis Caspase Activation Cancer Flow Cytometry

Superior Topoisomerase I-DNA Complex Stabilization

In DNA relaxation assays, ZBH-1205 was more effective than either CPT-11 or SN-38 at stabilizing the Topoisomerase I-DNA covalent complex [1]. This stabilization is the key molecular event that leads to DNA damage and subsequent cell death. While all three compounds act as Topo I poisons, ZBH-1205 demonstrates a greater capacity to trap this complex [2].

Topoisomerase I Poison DNA Damage Mechanism of Action Biochemistry

Maintained Activity in Multidrug-Resistant Cells

ZBH-1205 demonstrated potent activity against the multidrug-resistant (MDR) ovarian cancer cell line SK-OV-3/DPP, with an IC50 value that was consistently lower than those of both CPT-11 and SN-38 [1]. This indicates that ZBH-1205 may overcome common resistance mechanisms that limit the efficacy of other camptothecin analogs [2].

Multidrug Resistance MDR Chemotherapy Ovarian Cancer

Robust In Vivo Tumor Growth Inhibition

In a human colon cancer xenograft model, ZBH-1205 demonstrated robust antitumor activity that was comparable to or slightly better than that of CPT-11 [1]. A separate study reported a stronger tumor growth inhibition with ZBH-1205 treatment compared to both CPT-11 and SN-38 in human colon cancer xenografts [2].

In Vivo Efficacy Xenograft Colorectal Cancer Animal Model

Optimal Research Applications for ZBH-1205 Based on Quantitative Differentiation


In Vitro Potency Screening in Oncology Drug Discovery

ZBH-1205 is ideally suited for high-throughput screening and lead optimization programs targeting Topoisomerase I due to its consistently low IC50 values (0.0009 μM – 2.5671 μM) across diverse human tumor cell lines, including drug-resistant models [1]. Its superior cytotoxicity compared to CPT-11 and SN-38 provides a highly sensitive benchmark for evaluating novel Topo I poisons.

Investigating Apoptosis Mechanisms and Caspase Activation

Given its potent induction of apoptosis, evidenced by early detection of Annexin-V+/PI- cells (starting ~18h) and activation of caspase-3 [2], ZBH-1205 serves as a powerful tool compound for dissecting apoptotic signaling pathways in cancer cells. It can be used to study dose- and time-dependent responses, particularly at lower concentrations where it outperforms CPT-11 and SN-38.

Multidrug Resistance (MDR) Reversal and Mechanistic Studies

ZBH-1205's activity against the MDR cell line SK-OV-3/DPP, where it shows lower IC50 values than CPT-11 and SN-38 [3], makes it a critical agent for research into drug resistance mechanisms. It can be employed to investigate how camptothecin derivatives can circumvent common resistance pathways and to identify potential combination therapies for resistant tumors.

Preclinical In Vivo Efficacy Studies in Xenograft Models

ZBH-1205's demonstrated robust in vivo tumor growth inhibition in human colon cancer xenografts, which was stronger than that of CPT-11 and SN-38 [4], positions it as a leading candidate for preclinical studies. It is particularly relevant for research programs focused on developing next-generation camptothecin-based therapies with improved in vivo performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZBH-1205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.